![molecular formula C20H26N4OS B5552229 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H26N4OS and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is 370.18273264 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field of chemistry has focused on the synthesis and characterization of compounds similar to 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide. For instance, Sapariya et al. (2017) described the development of a multicomponent cyclocondensation reaction to create a library of polyhydroquinoline scaffolds. These compounds, characterized by techniques like NMR and mass spectrometry, have potential applications in various fields due to their structural diversity (Sapariya et al., 2017).
Biological Evaluation
Significant research has been conducted on the biological evaluation of related compounds. For example, Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides, which displayed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017). Similarly, Jeankumar et al. (2013) evaluated a series of thiazole-aminopiperidine hybrid analogues for their inhibitory activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of compounds with structural similarities have been a significant area of research. Rajkumar et al. (2014) synthesized piperazine derivatives that showed promising antibacterial and antifungal activities (Rajkumar et al., 2014). Furthermore, El‐Borai et al. (2013) reported the synthesis of pyrazolopyridines, exhibiting antioxidant and antitumor activities against liver and breast cell lines (El‐Borai et al., 2013).
Conformational Analysis
Conformational analysis of structurally related compounds has been explored to understand their potential as therapeutic agents. Plazzi et al. (1997) conducted a conformational analysis of thioperamide, a compound with a similar piperidine moiety, to guide the design of new H3-receptor antagonists (Plazzi et al., 1997).
Applications in Liquid Crystals
Research into the applications of related compounds in liquid crystals has also been explored. Ong et al. (2018) synthesized a series of new calamitic liquid crystals, including compounds with pyridine and piperidine rings, which exhibited interesting mesomorphic properties (Ong et al., 2018).
Eigenschaften
IUPAC Name |
4-[1-(cyclopropylmethyl)imidazol-2-yl]-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-26-18-4-2-3-17(13-18)22-20(25)23-10-7-16(8-11-23)19-21-9-12-24(19)14-15-5-6-15/h2-4,9,12-13,15-16H,5-8,10-11,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQXEOAEZPSCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCC(CC2)C3=NC=CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.